Direct Red 54

Description

Significance of Synthetic Dyes in Global Industries

Synthetic dyes are man-made colorants created through chemical processes, primarily from petrochemicals, coal tar, and petroleum-based chemicals. hridhanchem.commarketresearchintellect.comthemomentum.com Their discovery in the mid-19th century revolutionized the textile industry and has since expanded their use to a multitude of sectors including plastics, paper, printing inks, cosmetics, and food and beverages. hridhanchem.comgrandviewresearch.comrootsanalysis.com The global synthetic dyes market was valued at approximately USD 6.35 billion in 2023 and is projected to continue its growth. grandviewresearch.com This widespread use is attributed to their cost-effectiveness, ability to be produced in large quantities, and a wide, vibrant color spectrum. hridhanchem.commarketresearchintellect.comrootsanalysis.com Furthermore, synthetic dyes offer greater durability, stability, and colorfastness compared to natural dyes, making them a preferred choice for mass production. hridhanchem.comthemomentum.com The textile industry is the largest consumer of synthetic dyes, accounting for over 60% of the market share. grandviewresearch.comrootsanalysis.com

Classification and Structural Characteristics of Direct Azo Dyes

Azo dyes represent the largest and most versatile class of synthetic dyes, accounting for 60-70% of all dyes used in the textile and food industries. wikipedia.orgnih.gov Their defining feature is the presence of one or more azo groups (—N=N—) in their molecular structure, which connect aromatic rings. wikipedia.orgslideshare.netbritannica.com The color of these dyes is determined by these azo bonds and associated chromophores and auxochromes. nih.gov

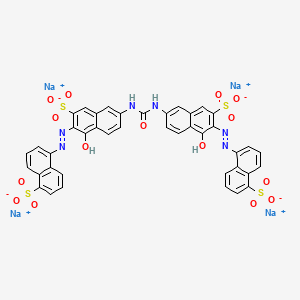

Azo dyes can be classified based on the number of azo groups they contain (mono-, dis-, tris-, etc.) or by their application method. wikipedia.orgnih.govslideshare.net Direct dyes, a significant category of azo dyes, are so-named because of their direct affinity for cellulosic fibers like cotton, requiring no mordant for application. wikipedia.orgbritannica.comchemicalbook.com They are typically water-soluble sodium salts of aromatic compounds and are applied in neutral or weakly alkaline conditions. britannica.comchemicalbook.com While they are economical and easy to apply, their fastness to washing and light can be relatively poor. chemicalbook.com Direct Red 54 is classified as a direct, double azo dye. worlddyevariety.comindiamart.com

Research Imperatives for Sustainable Management of this compound

The widespread use of azo dyes, including this compound, has led to environmental concerns due to their potential to contaminate water sources. nbinno.comresearchgate.net A significant research imperative is the development of sustainable and efficient methods for the removal and degradation of these dyes from industrial wastewater. core.ac.uk

Key areas of research include:

Degradation Techniques: Advanced oxidation processes (AOPs), such as photocatalysis using materials like titanium dioxide (TiO2), have shown promise in degrading complex dye molecules. mdpi.com Biological methods, including mycoremediation (using fungi) and bioremediation with bacteria and algae, are also being explored as eco-friendly and cost-effective alternatives. biotechnologia-journal.orgmdpi.com These processes aim to break down the dye into less harmful or non-toxic compounds. biotechnologia-journal.orgmdpi.com

Adsorption: The use of low-cost adsorbents, such as agricultural by-products and industrial waste, is being investigated for the removal of direct dyes from wastewater. core.ac.ukmdpi.com Research has shown that materials like modified rice husk can be effective in adsorbing dyes like Direct Red 81, a related compound. mdpi.com

Environmental Monitoring: Effective environmental monitoring is crucial to assess the extent of contamination and the efficacy of treatment methods. iaea.orgcriver.com This involves monitoring radionuclide concentrations and other pollutants in the environment to ensure compliance with safety standards and to protect public health. iaea.orgidfa.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify and characterize the degradation products of dyes. mdpi.comscispace.com

Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 29215 |

| CAS Number | 6410-42-0 |

| Molecular Formula | C41H24N6Na4O15S4 |

| Molecular Weight | 1060.88 g/mol |

| Appearance | Red Powder |

| Hue | Bluish Red |

| Chemical Class | Double azo class |

| Solubility | Soluble in water |

Sources: worlddyevariety.comindiamart.comcolorantsgroup.comcolorantsgroup.com

Industrial Applications and Manufacturing

This compound is primarily used in the paper industry. indiamart.comcolorantsgroup.com It is a water-soluble dye that exhibits a direct affinity for fibers. colorantsgroup.com The manufacturing process involves the diazotization of 5-Aminonaphthalene-1-sulfonic acid (2 moles) and its subsequent coupling with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.com

Properties

CAS No. |

6410-42-0 |

|---|---|

Molecular Formula |

C41H24N6Na4O15S4 |

Molecular Weight |

1060.9 g/mol |

IUPAC Name |

tetrasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C41H28N6O15S4.4Na/c48-39-25-15-13-23(17-21(25)19-35(65(57,58)59)37(39)46-44-31-9-1-7-29-27(31)5-3-11-33(29)63(51,52)53)42-41(50)43-24-14-16-26-22(18-24)20-36(66(60,61)62)38(40(26)49)47-45-32-10-2-8-30-28(32)6-4-12-34(30)64(54,55)56;;;;/h1-20,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 |

InChI Key |

UHEHURSZFOVSCM-UHFFFAOYSA-J |

SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=CC8=C7C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=CC=CC8=C7C=CC=C8S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Other CAS No. |

6410-42-0 |

Origin of Product |

United States |

Synthesis Pathways and Chemical Modifications of Direct Red 54

Established Industrial Synthetic Routes for Direct Red 54 Production

The industrial production of polyazo dyes like this compound relies on well-established, multi-step chemical processes. nih.gov These methods are designed for large-scale manufacturing and are centered around the formation of stable, highly colored molecules with a strong affinity for textile substrates. nih.gov

Diazo Coupling Reactions Involving Naphthalene (B1677914) Sulfonic Acid Derivatives

The cornerstone of azo dye synthesis is the diazo coupling reaction. researchgate.net This process begins with the diazotization of a primary aromatic amine, which is then reacted with a coupling component. nih.gov For this compound, the manufacturing method involves the diazotization of two molar equivalents of 5-Aminonaphthalene-1-sulfonic acid. worlddyevariety.com

The general diazotization process is conducted at low temperatures, typically between 0 and 5°C, in an acidic medium to form a diazonium salt. ekb.eg This low temperature is crucial because diazonium salts are often unstable and can decompose at higher temperatures. ekb.eg The resulting diazonium salt is a potent electrophile and is immediately used in the subsequent coupling step. nih.gov

The coupling component for this compound is N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. worlddyevariety.com The electrophilic diazonium salt attacks this electron-rich nucleophile, which contains activated aromatic systems (naphthol sulfonic acid derivatives), leading to an electrophilic aromatic substitution. researchgate.net This forms the characteristic azo linkages (–N=N–) that connect the aromatic rings, creating the final disazo dye molecule. worlddyevariety.comresearchgate.net The presence of sulfonic acid groups (-SO₃H) on the naphthalene rings is critical for enhancing the water solubility of the dye, a key property for direct dyes. vulcanchem.com

Condensation Reactions in Direct Dye Synthesis

Condensation reactions are fundamental in creating complex organic molecules, often by joining two molecules with the elimination of a small molecule like water. numberanalytics.comebsco.com In the context of direct dyes, condensation reactions are particularly important for synthesizing the coupling components or for linking two or more chromophoric systems.

For this compound, the key coupling component, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, is itself a product of a condensation reaction. worlddyevariety.com It is formed by reacting two molecules of an aminonaphthol sulfonic acid (likely J-acid or a similar derivative) with a linking agent. Historically, phosgene (B1210022) (COCl₂) was a common agent for this type of condensation, creating a urea (B33335) bridge (–NHCONH–) between the two naphthol units. ekb.eg The reaction involves passing phosgene gas through an alkaline solution of the amino-containing dye or intermediate. ekb.eg Modern methods may employ safer alternatives to phosgene, such as di(trichloromethyl) carbonate, to achieve the same condensation linkage. google.com This urea bridge is a common structural feature in many direct dyes, contributing to the molecule's linearity and affinity for cellulose. ekb.eg

Exploration of Alternative and Green Synthetic Methodologies for Azo Chromophores

Traditional azo dye synthesis, while effective, often involves harsh conditions (strong acids/bases), low temperatures, and potentially hazardous intermediates like unstable diazonium salts. ekb.egresearchgate.net Consequently, significant research has focused on developing greener, more sustainable synthetic alternatives.

Key areas of exploration for green azo dye synthesis include:

Solvent-Free Reactions: Methods using grinding techniques at room temperature have been developed, eliminating the need for toxic solvents. researchgate.net

Catalytic Approaches: The use of reusable solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H), can facilitate diazo coupling reactions efficiently under mild conditions. researchgate.net

Alternative Reagents: The use of reagents like t-BuONO as a nitrosonium source in organic solvents can produce azo compounds under mild, acid-free conditions. researchgate.net

One-Pot Syntheses: Combining the diazotization and coupling steps into a single pot simplifies the process, reduces waste, and avoids the isolation of potentially unstable intermediates. researchgate.net

These greener methodologies aim to reduce reaction times, simplify work-up procedures, increase yields, and lower energy consumption compared to conventional methods. researchgate.netresearchgate.net

Strategies for Structural Modification to Influence Azo Dye Characteristics

The properties of an azo dye—such as its color, solubility, and fastness to light and washing—are intrinsically linked to its molecular structure. rsc.org Strategic modification of the dye's chemical architecture allows for the fine-tuning of these characteristics. doaj.org

The introduction of different substituent groups onto the aromatic rings of the dye molecule is a primary strategy for influencing its properties. The nature and position of these substituents can have profound effects.

| Substituent Group | Influence on Dye Characteristics |

| Sulfonic Acid (-SO₃H) | Significantly increases water solubility and affinity for hydrophilic fibers like cotton and wool. vulcanchem.com |

| Nitro (-NO₂) | Acts as an electron-withdrawing group, often leading to a bathochromic (deepening of color) shift. Can be a key component in synthesizing dye intermediates. bloomtechz.com |

| Hydroxyl (-OH) | An electron-donating group that typically causes a bathochromic shift. The position relative to the azo group is crucial and can lead to azo-hydrazone tautomerism, affecting the final shade and properties. acs.org |

| Amino (-NH₂) | A strong electron-donating auxochrome that deepens color. Can also serve as a site for further diazotization to create polyazo dyes or for acylation to modify properties. ekb.eggoogle.com |

| Halogens (-Cl, -Br) | Can improve lightfastness and may slightly alter the shade. google.com |

| Alkyl (-CH₃) | Can influence solubility and shade. For example, cresidine, an amine with methyl and methoxy (B1213986) groups, is used as a precursor for some dyes. ekb.eg |

Modifying the core structure, such as by changing the coupling component or the diazo component, provides a vast "mix and match" potential to create a wide variety of dyes. rsc.org For instance, using different isomers of aminonaphthalene sulfonic acids can result in dyes with distinct shades and fastness properties. researchgate.net Furthermore, incorporating heterocyclic rings or creating metal-complex azo dyes can enhance brightness and stability. rsc.org

Environmental Behavior and Fate of Direct Red 54

Persistence and Recalcitrance of Direct Red 54 in Aqueous Systems

Azo dyes, as a class, are known for their recalcitrance in the environment, a characteristic attributed to their complex chemical structures which are not easily broken down by microorganisms. mdpi.com The stability of the azo bond (-N=N-), a key feature of this compound's double azo structure, contributes significantly to its persistence. worlddyevariety.com Furthermore, the presence of multiple sulfonate groups in its molecule enhances its water solubility but also tends to hinder degradation by microbial enzymes. colorantsgroup.com

Table 1: Factors Contributing to the Persistence of Azo Dyes like this compound

| Structural Feature | Consequence for Persistence |

| Complex Aromatic Structure | Resistant to microbial degradation. mdpi.com |

| Azo Bond (-N=N-) | Chemically stable and requires specific enzymatic action (azoreductases) for cleavage, often under anaerobic conditions. |

| Sulfonate Groups (-SO₃⁻) | Increases water solubility, but can inhibit enzymatic degradation. |

Mobility and Distribution Patterns in Environmental Compartments

The mobility of a chemical in the environment dictates its distribution across different compartments such as water, soil, and sediment. reachonline.eu For water-soluble dyes like this compound, the primary medium of transport is water. colorantsgroup.com Its high solubility suggests that it can be readily transported in surface waters and potentially leach into groundwater systems. colorantsgroup.com

The distribution of this compound in the environment is influenced by adsorption processes onto soil particles and sediments. The extent of this adsorption is dependent on various factors including soil composition, pH, and the organic carbon content of the soil. scielo.brdntb.gov.ua Studies on other direct dyes have shown that they can be adsorbed by materials such as activated carbon and natural clays, which can limit their mobility. rsc.org However, without specific studies on this compound, its precise partitioning behavior between aqueous and solid phases remains unquantified. The potential for mobility underscores the importance of preventing its release into the environment. reachonline.eu

Photolytic and Hydrolytic Transformation Pathways

Photolysis:

Direct photolysis, the degradation of a chemical by direct absorption of sunlight, is a potential transformation pathway for many organic compounds. nih.gov Azo dyes can undergo photolytic degradation, although the rates can be slow. The process often involves the excitation of the dye molecule by UV or visible light, leading to the cleavage of the azo bond or other parts of the molecule. nih.govresearchgate.net While specific studies on the direct photolysis of this compound were not found, research on other dyes indicates that this process can contribute to their eventual breakdown in the environment, though it may not lead to complete mineralization. researchgate.netresearchgate.net

Hydrolysis:

Hydrolysis is a chemical reaction with water that can break down certain chemical structures. scholaris.ca For some classes of dyes, like reactive dyes, hydrolysis is a significant reaction. scholaris.ca However, direct dyes like this compound are designed to be stable in aqueous solutions under typical dyeing conditions. worlddyevariety.com While some degree of hydrolysis may occur over long periods in the environment, it is generally not considered a rapid transformation pathway for this class of dyes. scholaris.ca The stability of this compound in water is a key property for its application in dyeing paper and other cellulosic materials. colorantsgroup.com

Bioaccumulation Potential in Environmental Matrices

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium. mdpi.comnih.govservice.gov.uk This is a significant concern for persistent organic pollutants. researchgate.net

Azo dyes and their breakdown products, particularly aromatic amines, have been noted for their potential to bioaccumulate. mdpi.com The process of bioaccumulation is influenced by the chemical's properties and its availability in the environment. mdpi.com There is a lack of specific studies measuring the bioaccumulation factor (BAF) or bioconcentration factor (BCF) for this compound in environmental matrices. mdpi.comnih.govacs.orgepa.gov However, the general concern for azo dyes warrants consideration. The potential for bioaccumulation, coupled with the known toxicity of some azo dye metabolites, highlights the environmental risk associated with their release. rsc.orgresearchgate.net

Degradation and Remediation Technologies for Direct Red 54 Contamination

Biological Degradation Approaches

Biological degradation leverages the natural catabolic activities of microorganisms, including bacteria, fungi, and their enzymes, to transform or mineralize dye molecules. This process can occur under both aerobic and anaerobic conditions and is influenced by a variety of environmental factors.

Microbial Decolorization and Mineralization Mechanisms

The core of microbial dye degradation lies in the enzymatic cleavage of the chromophoric azo bonds (-N=N-), which are responsible for the dye's color. This initial step, known as decolorization, is often followed by the mineralization of the resulting aromatic amines into simpler inorganic compounds like CO2, H2O, and mineral by-products. nih.gov

Bacteria are versatile and widely studied for their ability to degrade azo dyes. nih.gov Species from the genera Bacillus and Pseudomonas are frequently cited for their high efficiency in decolorizing textile effluents. mdpi.com For instance, studies have shown that Bacillus sp. can achieve 92–97% decolorization of textile effluent samples within 48 hours. mdpi.com Similarly, Pseudomonas stutzeri has demonstrated its capability in degrading dyes like Acid Blue 113. mdpi.com

Bacterial degradation of azo dyes is often initiated by the reductive cleavage of the azo bond, a process that typically occurs under anaerobic or anoxic conditions, even if the bacteria themselves are facultative anaerobes. ijcmas.com This reduction generates intermediate aromatic amines, which can be toxic. mdpi.com Subsequently, these aromatic amines are often mineralized under aerobic conditions. ijcmas.com The use of bacterial consortia, which are mixed communities of different bacterial species, can be more effective than pure cultures due to synergistic metabolic activities, leading to more complete degradation of the dye molecule. nih.gov For example, a consortium of Bacillus cereus and Pseudomonas aeruginosa has shown high efficacy in dye removal. mdpi.com

| Bacterial Species/Consortia | Target Dye | Decolorization Efficiency | Reference |

| Bacillus sp. | Textile Effluent | 92-97% in 48 hours | mdpi.com |

| Pseudomonas stutzeri | Acid Blue 113 | Not specified | mdpi.com |

| Bacillus cereus & Pseudomonas aeruginosa | Textile Effluent | Not specified | mdpi.com |

| Bacillus tropicus, Aeromonas jandaei, Pseudomonas stutzeri | Direct Red 80 | 26.33 - 73.67% | sciencetechindonesia.com |

| Pseudomonas sp. | Direct Red 54 | Not specified | jmbfs.org |

This table is interactive. Click on the headers to sort the data.

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including synthetic dyes. biotechnologia-journal.org Fungi employ a powerful enzymatic system to achieve this degradation. The genera Aspergillus, specifically Aspergillus niger and Aspergillus flavus, have been identified as efficient degraders of Direct Red dyes. biotechnologia-journal.orgresearchgate.net

Fungal degradation can occur through biosorption (adsorption of the dye onto the fungal biomass) and biodegradation via extracellular enzymes. biotechnologia-journal.org Studies have demonstrated that Aspergillus niger can achieve up to 97% decolorization of Direct Red dye at a concentration of 50 mg/L within 48 hours under static conditions. researchgate.net Aspergillus flavus has also shown significant potential, completely decolorizing several azo dyes within six days. ijcmas.com The ability of these fungi to operate over a broad pH range makes them suitable for treating variable textile effluents. biotechnologia-journal.org

| Fungal Species | Target Dye | Decolorization Efficiency | Conditions | Reference |

| Aspergillus niger | Direct Red | 97% | 50 mg/L, 48 hours, static | researchgate.net |

| Aspergillus flavus | Direct Red | 83% | 50 mg/L, 48 hours, shaking | researchgate.net |

| Aspergillus flavus | Various Azo Dyes | Complete decolorization | 40 mg/L, 6 days, agitated | ijcmas.com |

| Aspergillus niger | Direct Red | Efficient degradation | pH range 2.0-8.0 | biotechnologia-journal.org |

This table is interactive. Click on the headers to sort the data.

The microbial degradation of azo dyes is mediated by specific enzymes. The primary enzymes involved are azoreductases, laccases, and peroxidases (like lignin (B12514952) peroxidase and manganese peroxidase). mdpi.comdntb.gov.ua

Azoreductases are key enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. nih.govmdpi.com This is often the initial and rate-limiting step in the decolorization process. Azoreductases can be flavin-dependent or flavin-independent and require reducing equivalents like NADH or NADPH. mdpi.comnih.gov They are commonly found in bacteria such as Pseudomonas sp. and Bacillus sp. mdpi.com

Laccases are multi-copper containing oxidases that can oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes. nih.govbiorxiv.org Unlike azoreductases, laccases perform an oxidative cleavage, which can sometimes avoid the formation of potentially toxic aromatic amines. mdpi.com They are commonly produced by fungi and some bacteria. nih.govbiorxiv.org

Peroxidases , such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that use hydrogen peroxide (H2O2) as an oxidizing agent to degrade a wide variety of complex organic molecules. ijcmas.comnih.gov These enzymes are particularly prominent in white-rot fungi and play a crucial role in the degradation of lignin and other recalcitrant compounds, including azo dyes. nih.gov

The combined action of these enzymes allows microorganisms to first decolorize the dye by breaking the azo linkage and then further degrade the resulting aromatic amines, leading to detoxification and mineralization. mdpi.comijcmas.com

Fungal Remediation Capabilities (e.g., Aspergillus niger, Aspergillus flavus)

Optimization of Bioremediation Parameters

The efficiency of microbial degradation of this compound is highly dependent on various physicochemical parameters. Optimizing these factors is crucial for maximizing the rate and extent of dye removal in practical applications.

Both pH and temperature are critical environmental factors that directly affect microbial growth, enzyme stability, and metabolic activity. jmbfs.orgfrontiersin.org

pH: The optimal pH for dye degradation varies among different microbial species. Most bacteria exhibit optimal dye removal in a pH range of 6.0 to 10.0. jmbfs.org Some alkaliphilic bacterial consortia have shown over 90% decolorization efficiency at a pH of 9 to 11. mdpi.com For fungi, the optimal pH is often in the acidic to neutral range. For instance, Aspergillus flavus showed complete dye removal at pH 5. ijcmas.com However, some fungal species like Aspergillus niger and Aspergillus flavus can efficiently degrade Direct Red dye over a broad pH range from 2.0 to 8.0. biotechnologia-journal.org The pH affects the surface charge of microbial cells and the ionization state of the dye molecule, influencing biosorption and enzymatic processes. frontiersin.org

Temperature: Temperature influences the rate of microbial metabolism and enzyme kinetics. jmbfs.org Most mesophilic bacteria used for dye degradation have an optimal temperature range of 25 to 35°C. epa.gov For example, a strain of Lysinibacillus fusiformis showed a 96% decolorization rate at 30 ± 2 °C. mdpi.com Some thermotolerant bacterial mixed cultures have demonstrated over 90% decolorization at temperatures as high as 60°C. mdpi.com Fungal activity also has an optimal temperature range, often between 30-35°C for Aspergillus strains. biotechnologia-journal.org Elevated temperatures can sometimes enhance enzymatic activity but can also lead to enzyme denaturation if too high. biotechnologia-journal.orgfrontiersin.org

| Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Reference |

| Alkaliphilic Bacterial Consortium | 9 - 11 | Not specified | mdpi.com |

| Lysinibacillus fusiformis | Neutral | 30 ± 2 | mdpi.com |

| Bacterial Mixed Cultures | 8 - 10 | 60 | mdpi.com |

| Aspergillus flavus | 5 | 30 | ijcmas.com |

| Aspergillus niger & Aspergillus flavus | 2.0 - 8.0 | Not specified | biotechnologia-journal.org |

| Aspergillus strain | Not specified | 30 - 35 | biotechnologia-journal.org |

This table is interactive. Click on the headers to sort the data.

Role of Supplemental Carbon and Nitrogen Sources

Integrated Biological Systems for Effluent Treatment (e.g., Anaerobic-Aerobic Sequential Bioreactors)

Physicochemical Remediation Methods

Physicochemical methods involve the use of physical forces and chemical reactions to remove pollutants from wastewater. For dye removal, adsorption is one of the most widely studied and applied techniques due to its high efficiency, operational simplicity, and cost-effectiveness. rsc.org

Adsorption is a surface phenomenon where dye molecules from the aqueous solution (adsorbate) adhere to the surface of a solid material (adsorbent). mdpi.com The effectiveness of the process depends on the properties of the adsorbent, such as its surface area, porosity, and the presence of functional groups. rsc.org A wide variety of materials have been investigated as adsorbents for the removal of direct dyes.

Commonly used adsorbents include:

Activated Carbon : Considered a highly effective adsorbent due to its large surface area and porous structure, but its high cost can be a limitation. rsc.org

Clays : Natural materials like Bentonite and Montmorillonite are effective and low-cost adsorbents for dye removal. mdpi.comacs.org

Agricultural Waste : By-products such as tamarind fruit shells, rice husks, coir pith, and sugarcane bagasse have been successfully used as low-cost adsorbents for direct dyes like Congo Red. researchgate.netscielo.br

Chitosan and Cyclodextrins : Biopolymers and their derivatives have shown high efficiency in adsorbing dyes. mdpi.com For example, new adsorbents synthesized from γ-cyclodextrin and hydroxypropyl-γ-cyclodextrin have been used to remove Direct Red 83:1. mdpi.com

Industrial By-products : Materials like fly ash and red mud have also been explored as potential adsorbents. researchgate.net

The adsorption process is influenced by several factors, including pH, temperature, initial dye concentration, and contact time. researchgate.net The mechanism can involve physical interactions (van der Waals forces) or chemical interactions (ion exchange, complexation). mdpi.comresearchgate.net Due to its versatility and high removal efficiency, adsorption is considered a remarkable alternative for treating dye-contaminated water. mdpi.com

Table 3: Examples of Adsorbents for Direct Dye Removal

| Adsorbent | Target Dye | Key Finding | Reference |

|---|---|---|---|

| γ-Cyclodextrin Polymer | Direct Red 83:1 | Spontaneous adsorption at room temperature. | mdpi.com |

| Tamarind Fruit Shell (TFS) | Congo Red | Adsorption followed first-order rate expression. | researchgate.net |

| Bentonite | Basic Red 2 | Rapid process with 80-90% removal in 2-3 minutes. | acs.org |

| Hen Feathers | Tartrazine | Removal efficiency increased with temperature. | scielo.br |

| Commercial Activated Carbon | Methylene Blue, Congo Red | High adsorption capacity (199.60 mg/g for MB, 35.43 mg/g for CR). | rsc.org |

Adsorption Isotherm and Kinetic Modeling (e.g., Langmuir, Freundlich, Pseudo-Second Order, Intraparticle Diffusion)

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic compounds. bio-conferences.orgmdpi.com

Photocatalysis is an AOP that utilizes a semiconductor photocatalyst and a light source to generate reactive oxygen species. When the semiconductor is irradiated with light of sufficient energy, electron-hole pairs are generated, which then react with water and oxygen to produce hydroxyl radicals.

Ag/Ag3VO4/AgVO3/GO Nanocomposites: A study on the photocatalytic degradation of Direct Red 16, a dye structurally similar to this compound, employed a novel nanocomposite of silver nanoparticles (Ag NPs), silver vanadate (B1173111) (Ag3VO4 and AgVO3), and graphene oxide (GO). ajol.infoscienceopen.com This composite acts as a visible-light-sensitive photocatalyst. researchgate.net The study found that under optimized conditions (pH 4.5, catalyst dosage of 0.2 g per 50 mL, and an initial dye concentration of 32 mg/L), a removal efficiency of 58.98% was achieved after 155 minutes of visible light irradiation. ajol.infoscienceopen.com The presence of graphene oxide in the composite helps in resisting the recombination of electron-hole pairs, thereby enhancing the photocatalytic activity. researchgate.net

Electrochemical oxidation is an AOP where pollutants are degraded either by direct electron transfer at the anode surface or by indirect oxidation with electrochemically generated oxidants like hydroxyl radicals. itrcweb.orgflagshipdhaka.com This method has been investigated for the treatment of various dye-containing wastewaters. chem-soc.si A comparative study on the removal of Direct Red 23 showed that about 54% degradation was achieved through anodic oxidation. iwaponline.com The efficiency of electrochemical oxidation is influenced by factors such as the electrode material, current density, and the composition of the electrolyte. flagshipdhaka.com

Ozonation and Fenton-like reactions are powerful AOPs for the degradation of recalcitrant organic pollutants like azo dyes. atlantis-press.comrsc.org

Ozonation: Ozone (O3) is a strong oxidant that can directly attack the chromophoric groups of dye molecules, leading to decolorization. atlantis-press.com The degradation pathway can be either direct oxidation by molecular ozone, which is more selective and predominant under acidic conditions, or indirect oxidation via hydroxyl radicals generated from ozone decomposition, which is favored at higher pH. mdpi.compjoes.com Ozonation has been shown to be effective in decolorizing various reactive dyes. atlantis-press.com

Fenton-like Reactions: The classic Fenton reaction involves the use of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.net Fenton-like reactions utilize other transition metals or modified iron species. mdpi.com These reactions are highly effective in degrading a wide range of organic pollutants. bio-conferences.org The combination of ozonation with Fenton-like processes can have a synergistic effect, accelerating the generation of hydroxyl radicals and leading to higher oxidation rates. mdpi.com

Electrochemical Oxidation of Direct Dyes

Integrated Physicochemical Treatment Systems

Extensive research into the degradation and remediation of the azo dye this compound has been conducted; however, publicly available scientific literature detailing the use of integrated physicochemical treatment systems specifically for this compound is not available at this time.

While individual physicochemical methods and other advanced oxidation processes have been investigated for various dyes, specific studies combining these techniques—such as coagulation with ozonation, adsorption with Fenton processes, or electrocoagulation with photocatalysis—for the targeted removal of this compound have not been reported in the reviewed literature.

Therefore, detailed research findings, process efficiencies, and data tables concerning the synergistic effects of integrated systems on this compound degradation cannot be provided. The development and reporting of such integrated approaches remain a potential area for future research in the field of textile wastewater treatment.

Advanced Analytical Methodologies for Direct Red 54 and Its Transformation Products

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the parent dye from its numerous metabolites in a complex sample matrix, such as industrial wastewater or a laboratory-scale reactor effluent. This separation is a critical prerequisite for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Dye and Metabolite Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds like Direct Red 54 and its degradation products. researchgate.netacs.org Coupled with a Diode Array Detector (DAD) or a UV-Vis detector, HPLC allows for both the quantification of the parent dye and the profiling of various metabolites formed during treatment processes. acs.orgresearchgate.net

The principle involves injecting a liquid sample into a column packed with a solid adsorbent material (stationary phase). A pressurized liquid (mobile phase) carries the sample through the column, and compounds separate based on their differential partitioning between the two phases. For azo dyes, reversed-phase HPLC (RP-HPLC) is commonly employed, typically using a C18 column. acs.orgcore.ac.uk

In a typical analysis, the disappearance of the peak corresponding to the parent dye and the appearance of new peaks at different retention times indicate the formation of transformation products. researchgate.net By comparing the retention times and UV-Vis spectra with those of known standards, some intermediates can be identified. The method's sensitivity allows for the detection of compounds at parts-per-million (ppm) levels. acs.orgresearchgate.net While specific HPLC methodologies for this compound are not extensively detailed in public literature, methods for similar dyes, such as Disperse Red 54, provide a strong reference point. researchgate.net

Table 1: Typical HPLC-DAD Operating Conditions for Azo Dye Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector, monitoring at the dye's λmax and other relevant wavelengths |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Gas Chromatography–Mass Spectrometry (GC-MS) for Volatile Degradation Intermediates

While HPLC is suited for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying volatile and semi-volatile organic compounds that may form during the degradation of this compound. bibliotekanauki.pl This is particularly relevant in advanced oxidation or thermal degradation processes, which can break down the large dye molecule into smaller, more volatile fragments. nih.govresearchgate.netrsc.org

In this method, the sample extract is injected into the GC, where it is vaporized. An inert carrier gas (like helium) transports the vaporized analytes through a long capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer (MS), which bombards it with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique "fingerprint" of the molecule, based on the mass-to-charge ratio of the fragments. By comparing these spectra with established libraries (e.g., NIST), the volatile intermediates can be identified with high confidence. ekb.egmdpi.com

Studies on the degradation of similar azo dyes, such as Congo Red, have successfully used GC-MS to identify low-molecular-weight intermediates, confirming the cleavage of the azo bonds and the breakdown of the aromatic structures. bibliotekanauki.plicm.edu.pl

Table 2: Volatile Intermediates from Azo Dye Degradation Identified by GC-MS (Example: Congo Red)

| Compound Name | Molecular Formula | Retention Time (min) |

| Benzene | C₆H₆ | 3.5 |

| Phenol, 2,4-bis(1,1-dimethylethyl) | C₁₄H₂₂O | 12.8 |

| Naphthalene (B1677914) | C₁₀H₈ | 10.2 |

| Biphenyl | C₁₂H₁₀ | 11.5 |

| Aniline | C₆H₇N | 5.1 |

| Note: Data are representative from studies on similar azo dyes and illustrate the types of compounds identifiable by GC-MS. ekb.eg |

Spectroscopic Characterization Methods

Spectroscopic methods provide crucial information about the dye's concentration, changes in its chemical structure, and the functional groups present in its transformation products.

UV-Visible Spectroscopy for Decolorization Monitoring

UV-Visible spectroscopy is a simple, rapid, and effective method for monitoring the decolorization of dye solutions. scielo.br It operates on the principle that colored compounds absorb light in the visible region of the electromagnetic spectrum. The intensity of the color is directly proportional to the concentration of the dye, as described by the Beer-Lambert law.

For this compound, the analysis involves scanning the sample across a wavelength range (e.g., 200–800 nm) to identify its wavelength of maximum absorbance (λmax), which corresponds to the intense color of the dye. researchgate.net During a degradation experiment, aliquots of the reaction mixture are withdrawn at regular intervals, and their absorbance is measured at this λmax. A decrease in the absorbance at this peak indicates the destruction of the dye's chromophore—the part of the molecule responsible for its color, which includes the azo linkages (-N=N-). bibliotekanauki.plicm.edu.pl The percentage of decolorization can be calculated from the initial and final absorbance values, providing a clear measure of the treatment process's efficiency and kinetics. researchgate.netchemrxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. lneg.pt It is invaluable for confirming the structural changes that occur during the degradation of this compound. frontiersin.org The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum that reveals the molecule's functional groups. researchgate.net

In the context of dye degradation, FT-IR spectra of the dye are recorded before and after treatment. researchgate.net The spectrum of the original dye shows characteristic peaks for its various functional groups. The degradation of the dye is confirmed by the disappearance or significant reduction of key peaks, particularly the one corresponding to the azo bond (-N=N-) stretching vibration. Concurrently, the appearance of new peaks can indicate the formation of new functional groups (like -OH, -COOH) in the degradation products. icm.edu.plresearchgate.net

Table 3: Key FT-IR Spectral Changes During Azo Dye Degradation (Representative)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Observation During Degradation |

| ~3440 | -OH and -NH stretching | Peak may broaden or increase in intensity, indicating the formation of alcohols, phenols, or amines. |

| ~1630 | -N=N- stretching (Azo bond) | Peak disappears or significantly decreases, confirming chromophore cleavage. |

| ~1500-1600 | C=C stretching (Aromatic ring) | Peaks may decrease in intensity, indicating the breakdown of the aromatic structure. |

| ~1000-1300 | C-N stretching | Peak intensity changes, reflecting the cleavage of bonds adjacent to the azo group. |

| Note: Wavenumbers are approximate and based on general observations from azo dye degradation studies. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

While FT-IR can identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of complex organic molecules, including the non-volatile metabolites of this compound. nih.govslideshare.net NMR provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

For this analysis, the degradation products must first be separated and purified, often using techniques like HPLC. The purified metabolite is then analyzed using one-dimensional (1D) NMR (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC).

¹H NMR provides information about the different types of protons in a molecule and their neighboring protons.

¹³C NMR shows the different types of carbon atoms present.

2D NMR experiments reveal correlations between atoms, allowing chemists to piece together the complete molecular structure. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows long-range couplings between carbon and hydrogen atoms.

This comprehensive data allows for the unambiguous identification of the chemical structures of the final degradation products, which is essential for understanding the complete transformation pathway and assessing the final toxicity of the treated effluent. researchgate.netuva.nl

Electrochemical Detection Methods Coupled with Chromatography

The analysis of this compound and its subsequent transformation products formed during degradation processes is effectively achieved by coupling High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (HPLC-ED). upb.roresearchgate.net This hybrid technique leverages the superior separation capabilities of HPLC with the high sensitivity and selectivity of electrochemical detectors. advancechemjournal.com

The fundamental principle of HPLC-ED involves the separation of components in a mixture by an HPLC column, after which the eluent passes through an electrochemical detector cell. advancechemjournal.com Inside this cell, a specific working potential is applied to an electrode (commonly made of glassy carbon). mdpi.com As electroactive analytes, such as the azo dye itself or its aromatic amine degradation products, flow across the electrode surface, they undergo oxidation or reduction reactions. This electron transfer generates a measurable electrical current that is directly proportional to the analyte's concentration.

A significant advantage of HPLC-ED is its selectivity. By carefully selecting the applied potential, it is possible to selectively detect target compounds of interest while ignoring other non-electroactive components in the sample matrix, thereby minimizing interferences. mdpi.com This makes the technique particularly useful for analyzing complex samples like industrial effluents. The method is also noted for its cost-effectiveness and the ability to perform direct analysis, often without the need for complex derivatization steps.

The following table provides a comparative overview of HPLC-ED and another common analytical technique, HPLC-MS/MS (Mass Spectrometry).

Table 1: Comparison of Analytical Methods: HPLC-ED vs. HPLC-MS/MS

| Feature | HPLC with Electrochemical Detection (HPLC-ED) | HPLC with Tandem Mass Spectrometry (HPLC-MS/MS) |

|---|---|---|

| Principle | Separation by chromatography, detection by measuring the current from redox reactions of analytes at an electrode surface. | Separation by chromatography, detection by ionizing compounds and measuring their mass-to-charge ratio. |

| Selectivity | High; determined by the applied potential. Can be tuned to detect specific electroactive compounds. | Very High; provides structural information based on mass fragmentation patterns, leading to highly specific identification. |

| Sensitivity | High for electroactive compounds. | Generally offers very high sensitivity. |

| Cost | Instrumentation is relatively low-cost. hilarispublisher.com | Instrumentation is significantly more expensive. hilarispublisher.com |

| Limitations | Limited to analyzing electroactive species; electrodes can be prone to contamination, requiring regular maintenance. hilarispublisher.com | Requires volatile mobile phases; can be subject to matrix effects (ion suppression). |

| Primary Use | Quantitation of known electroactive compounds in various matrices. researchgate.net | Both quantitation and structural identification of a wide range of compounds. |

Techniques for Assessing Overall Organic Load Reduction (e.g., Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), Biochemical Oxygen Demand (BOD))

Chemical Oxygen Demand (COD) measures the amount of oxygen required to chemically oxidize the organic and inorganic pollutants in water. uii.ac.id It is a rapid test, taking only a few hours, which allows for near real-time monitoring of a treatment process. uga.edu The COD test uses a strong chemical oxidant to degrade almost all organic substances, providing a robust measure of the total organic load. uga.edu In studies on azo dye treatment, COD removal is a key indicator of efficiency. For instance, combined ozonation and anaerobic treatments have demonstrated COD reduction of up to 90%. elsevier.es Similarly, a photo-Fenton process achieved 83% COD removal for an azo dye wastewater. rsc.org

Total Organic Carbon (TOC) is a direct measure of all the organic carbon present in a sample. mdpi.com This analysis is very fast (taking only minutes), highly accurate, and directly quantifies the mineralization of organic compounds into carbon dioxide. nih.gov A decrease in TOC confirms the actual destruction of the dye molecule rather than just its transformation into other organic intermediates. Studies on azo dye degradation have reported significant TOC removal; for example, a photo-Fenton-like treatment resulted in 58% TOC abatement, while Fenton's oxidation of another azo dye wastewater achieved 51% TOC removal. rsc.orgnih.gov

Biochemical Oxygen Demand (BOD) quantifies the amount of dissolved oxygen consumed by microorganisms to decompose the biodegradable organic matter in a water sample over a specific period, typically five days. uga.edu BOD is a measure of the biologically treatable fraction of the wastewater. nih.gov Textile effluents containing complex synthetic dyes like this compound are often characterized by low biodegradability. iwaponline.com

The relationship between these parameters, particularly the BOD/COD ratio, is a critical indicator of the wastewater's biodegradability. uii.ac.id Untreated textile wastewater typically has a low BOD/COD ratio, often around 0.25, signifying that it contains a high proportion of non-biodegradable organic substances. iwaponline.comuii.ac.id An increase in the BOD/COD ratio after a treatment step, such as photocatalytic oxidation, indicates that the complex dye molecules have been broken down into simpler, more biodegradable intermediates, making the effluent more amenable to conventional biological treatment. nih.gov For example, photocatalytic treatment of azo dye wastewater has been shown to increase the BOD5/COD ratio from zero to as high as 0.75. nih.gov

| BOD | Amount of dissolved oxygen consumed by microorganisms for aerobic decomposition of organic matter. uga.edu | 5 days uga.edu | Fraction of organic matter that is biodegradable. nih.gov | BOD/COD ratio increases, indicating enhanced biodegradability. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon Dioxide |

| Potassium Dichromate |

Computational Modeling and Simulation of Direct Red 54

Density Functional Theory (DFT) Applications in Dye Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It has been successfully applied to explain and predict various reaction mechanisms. researchgate.net In the context of dye research, DFT is a cornerstone for understanding the relationship between a dye's structure and its properties, such as color, stability, and reactivity. researchgate.netmdpi.com The theory is based on the principle that the energy of a molecule is a functional of its electron density. mdpi.com This allows for the calculation of numerous electronic and structural properties.

DFT calculations provide detailed information about the electronic makeup of a dye molecule, which is fundamental to its chemical behavior. mdpi.comkuleuven.be Key aspects investigated include the distribution of electrons, the energies of molecular orbitals, and the molecule's response to chemical perturbations.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key parameter; a smaller gap generally implies higher reactivity and is related to the color of the dye. researchgate.net

Molecular Electrostatic Potential (MESP): MESP maps are a valuable tool for visualizing the charge distribution on a molecule's surface. acs.org These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of sites prone to reactive interactions. acs.org Red-colored areas typically denote negative potential (electron-rich), while blue areas represent positive potential (electron-poor). acs.org

| Parameter | Description | Significance in Dye Research |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relates to chemical reactivity, kinetic stability, and the wavelength of light absorption (color). researchgate.net |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | Helps in understanding charge transfer in chemical reactions. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Hard molecules have a large HOMO-LUMO gap; soft molecules have a small gap. nih.gov |

| Electrophilicity Index (ω) | Measures the energy stabilization when the system acquires an additional electronic charge. | Quantifies the electrophilic nature of a molecule. mdpi.com |

A significant environmental concern with azo dyes is their persistence and the potential formation of toxic byproducts. DFT calculations are instrumental in predicting how a dye like Direct Red 54 might break down. By modeling various reaction mechanisms, researchers can identify the most likely degradation pathways. nih.gov

The core of this analysis involves identifying the chemically weakest points in the molecule. For this compound, several functional groups are of interest:

Azo Chromophore (-N=N-): The azo bond is characteristic of this dye class and is responsible for its color. mdpi.com It is often the primary site for initial degradation, typically through reductive cleavage, which leads to decolorization and the formation of aromatic amines. mdpi.comtandfonline.comaucegypt.edu

Sulfonate Groups (-SO₃⁻): These groups are added to the dye structure to enhance water solubility. Their high polarity can influence the dye's interaction with degrading agents and surfaces.

DFT can be used to calculate bond dissociation energies and activation energies for reactions at these sites, thereby predicting which bonds are most likely to break first under specific conditions (e.g., reductive, oxidative, or photocatalytic). nih.gov This information is crucial for designing effective wastewater treatment processes. mdpi.com

| Susceptible Bond/Group | Location in this compound Structure | Predicted Degradation Reaction | Significance |

|---|---|---|---|

| Azo Linkage (-N=N-) | Central chromophore | Reductive Cleavage | Primary step in decolorization; leads to the formation of potentially harmful aromatic amines. mdpi.comaucegypt.edu |

| Amide Linkage (-NH-CO-) | Connecting aromatic rings | Hydrolysis | Contributes to the fragmentation of the dye molecule into smaller compounds. |

| Carbon-Nitrogen Bonds | Throughout the aromatic structure | Oxidative Attack | Leads to ring-opening and further mineralization of the dye into simpler, less harmful substances. |

| Carbon-Sulfur Bond | In sulfonate groups | Desulfonation | Can alter the solubility and reactivity of degradation intermediates. |

Investigation of Electronic Structure and Molecular Reactivity

Molecular Dynamics Simulations for Adsorption Mechanism Insight

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. acs.org This technique is particularly useful for understanding how dye molecules like this compound interact with and adsorb onto the surfaces of various materials, which is a key mechanism in many water treatment technologies like activated carbon filters. nih.govnih.govresearchgate.net

MD simulations can model the entire adsorption process, tracking the trajectory of the dye molecule as it approaches an adsorbent surface, penetrates the solvent layer, and finally binds to the surface. nih.gov These simulations provide insights into:

Adsorption Conformation: How the dye molecule orients itself on the adsorbent surface.

Interaction Energies: The strength of the forces holding the dye to the surface.

Binding Sites: The preferred locations on the surface where the dye adsorbs.

Solvent Effects: The role of water molecules in mediating or hindering the adsorption process.

The primary forces governing adsorption, which can be quantified through MD simulations, include van der Waals interactions, hydrogen bonds, and electrostatic interactions between the charged or polar groups on the dye (like sulfonate groups) and the adsorbent surface. rsc.orgresearchgate.net By understanding these interactions at a molecular level, more efficient and selective adsorbent materials can be designed. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. springernature.comnih.gov For dyes like this compound, QSAR is a valuable tool for predicting potential environmental risks without extensive and costly experimental testing. dergi-fytronix.comdmu.dk

The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the dye molecule. These descriptors are then correlated with an experimental property of interest using statistical methods. frontiersin.org

Key environmental properties predicted by QSAR models for dyes include:

Ecotoxicity: Predicting the acute toxicity to aquatic organisms like fish or daphnia. dergi-fytronix.comdergipark.org.tr

Biodegradability: Estimating how readily the dye will be broken down by microorganisms in the environment.

Bioaccumulation: Assessing the potential for the dye to accumulate in living organisms.

QSAR models serve as powerful screening tools, allowing regulatory agencies and manufacturers to prioritize chemicals for further testing and to design new dyes with improved environmental profiles. springernature.comnih.gov The reliability of a QSAR model depends heavily on the quality of the experimental data used for its development and its defined applicability domain, which specifies the types of chemicals for which the model can make reliable predictions. frontiersin.org

| Molecular Descriptor Class | Example Descriptors | Predicted Environmental Property |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Adsorption, Solubility |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Ecotoxicity frontiersin.org |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, Degradation Rate frontiersin.org |

| Geometrical | Molecular Surface Area, Molecular Volume | Transport, Removal Efficiency frontiersin.org |

Ecological Impact Assessment of Direct Red 54 and Its Transformation Products

Environmental Consequences of Direct Red 54 Discharge

The release of effluents containing this compound, a synthetic azo dye, into aquatic ecosystems presents significant environmental challenges. A primary consequence of this discharge is the inhibition of light penetration through the water column. mdpi.comcore.ac.ukpisrt.org The intense coloration of the dye, even at low concentrations (less than 1 ppm), significantly reduces the amount of sunlight reaching submerged aquatic plants. mdpi.comiwaponline.com This reduction in light availability directly hampers photosynthesis, the fundamental process by which aquatic flora convert light energy into chemical energy, thereby disrupting the primary productivity of the ecosystem. mdpi.comcore.ac.ukpisrt.org

Furthermore, the discharge of this compound contributes to an increased organic load in water bodies. nih.govmdpi.com This is often measured by parameters such as Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD). iwaponline.comaquasan.ca A high organic load leads to a decrease in dissolved oxygen levels as microorganisms consume oxygen during the decomposition of the organic matter present in the dye effluent. core.ac.uk This depletion of dissolved oxygen can have detrimental effects on aquatic fauna, creating hypoxic or anoxic conditions that are unsuitable for the survival of many species. core.ac.ukpisrt.org The complex and stable molecular structure of azo dyes like this compound makes them resistant to natural degradation processes, allowing them to persist in the environment and exert these negative effects over extended periods. mdpi.comcore.ac.uk

Formation and Environmental Significance of Aromatic Amine Metabolites during Degradation

The degradation of azo dyes like this compound, particularly under anaerobic or microaerophilic conditions, often proceeds through the reductive cleavage of the azo bond (-N=N-). mdpi.comresearchgate.netmdpi.com This process, frequently mediated by microbial azoreductase enzymes, results in the formation of various intermediate compounds, most notably aromatic amines. researchgate.netmdpi.comresearchgate.net While the initial decolorization of the dye may appear to be a positive step in remediation, the resulting aromatic amine metabolites can be more toxic and environmentally hazardous than the parent dye molecule. nih.govresearchgate.net

Detoxification Studies and Assessment of Treated Effluents

To mitigate the environmental risks associated with this compound and its degradation byproducts, various detoxification studies have been conducted. These studies aim to not only decolorize the effluent but also to mineralize the toxic aromatic amines into less harmful substances. nih.govmdpi.com Biological treatment methods, utilizing specific bacterial strains or consortia, have shown promise in degrading this compound and detoxifying the resulting effluent. nih.govmdpi.comfrontiersin.org

The effectiveness of these treatments is evaluated through a variety of toxicity assessments on the treated effluents.

Phytotoxicity studies are commonly employed to assess the impact of both untreated and treated wastewater on plant life. nih.govbiotech-asia.orgekb.eg These tests often use common agricultural crops as indicators. For instance, studies have measured the germination rates and the plumule and radicle lengths of seeds such as Vigna radiata (mung bean), Raphanus sativus (radish), and Abelmoschus esculentus (okra) when exposed to the effluent. frontiersin.org A significant reduction in toxicity is indicated by improved germination and growth in the treated effluent compared to the raw, untreated dye solution. frontiersin.orgbiotech-asia.orgekb.eg

Animal toxicity models are also utilized to evaluate the potential harm to fauna. nih.gov Aquatic invertebrates and vertebrates are common test subjects. For example, the nematode Caenorhabditis elegans and aquatic plants like Lemna minor have been used to confirm the non-toxic nature of metabolites after successful biodegradation of Direct Red 81, a related diazo dye. nih.gov Fish bioassays are another critical tool for assessing the acute and chronic toxicity of treated effluents, monitoring for mortality and sublethal effects. sdc.org.uk

The table below summarizes findings from a phytotoxicity study on a related diazo dye, demonstrating the reduction in toxicity after bacterial degradation.

| Plant Species | Treatment | Germination Rate (%) |

| Vigna radiata | Untreated Dye | 30% |

| Treated Effluent | >90% | |

| Raphanus sativus | Untreated Dye | 30% |

| Treated Effluent | >90% | |

| Abelmoschus esculentus | Untreated Dye | 36% |

| Treated Effluent | >90% | |

| Data derived from a study on the degradation of Direct Red 81 by Bacillus sp. DMS2. frontiersin.org |

Development of Ecotoxicological Methodologies and Endpoints for Diverse Environmental Organisms

The assessment of the ecological impact of substances like this compound necessitates the development and application of a diverse range of ecotoxicological methodologies. sdc.org.ukresearchgate.net These methods are designed to evaluate the effects of the dye and its transformation products on various trophic levels within an ecosystem. tudublin.ie Standardized testing protocols are crucial for generating reliable and comparable data. researchgate.netdcceew.gov.au

A 'base set' of ecotoxicological tests is often required for chemical registration and includes assessments of:

Acute toxicity to fish: This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a specific period (LC50). sdc.org.uk

Acute toxicity to daphnia: This evaluates the concentration that causes immobilization in 50% of a population of water fleas (Daphnia magna) (EC50). sdc.org.uktudublin.ie

Algal growth inhibition: This test measures the effect of a substance on the growth of unicellular green algae. sdc.org.uk

Beyond this base set, more specific and sensitive endpoints are being developed to provide a more comprehensive understanding of potential environmental harm. researchgate.net This includes the development of nano-specific biological endpoints and tiered monitoring schemes. researchgate.net For instance, in vitro assays can be used to screen for specific toxic mechanisms, such as estrogenicity or androgenicity. acs.org

Environmental monitoring programs are essential for tracking the presence and effects of contaminants in the environment. criver.comidfa.org These programs can involve the direct measurement of the contaminant in various environmental matrices (water, sediment) and the use of bioindicator species to assess exposure and ecological impact. iaea.orgcefas.co.uk The development of portable and real-time analysis tools, such as potentiometric sensors, offers a promising avenue for the in-situ monitoring of dye biodegradation processes. researchgate.net The goal is to create a comprehensive testing battery that can accurately predict the environmental risk posed by this compound and its byproducts across different organisms and environmental compartments. tudublin.ieenvironment.sa.gov.au

Emerging Research Directions and Future Perspectives in Direct Red 54 Studies

Development of Advanced Materials for Enhanced Adsorption and Catalysis

The quest for efficient removal of Direct Red 54 from wastewater has spurred significant research into the development of novel materials with superior adsorption and catalytic properties. Traditional adsorbents like activated carbon are often limited by high costs and regeneration difficulties. Consequently, researchers are exploring a wide array of alternative materials.

Advanced Adsorbents:

A variety of low-cost and sustainable materials have been investigated for their potential to adsorb this compound. These include:

Agricultural Waste-Based Adsorbents: Materials such as rice husk, sawdust, and fruit peels are being modified to enhance their adsorption capacity for azo dyes like this compound.

Clay Minerals: Bentonite and kaolin, due to their layered structures and surface properties, have shown promise as effective adsorbents.

Industrial Byproducts: Fly ash and slag from industrial processes are being repurposed as low-cost adsorbents.

Nanomaterials: The unique properties of nanomaterials, such as high surface area-to-volume ratio, have made them a focal point of research. Nanoparticles of metal oxides (e.g., ZnO, TiO2), carbon nanotubes, and graphene-based materials are being actively studied for their exceptional adsorption capabilities.

Catalytic Innovations:

Beyond adsorption, the catalytic degradation of this compound is another critical area of research. Advanced oxidation processes (AOPs) are at the forefront of these efforts.

Photocatalysis: Semiconductor materials like titanium dioxide (TiO2) and zinc oxide (ZnO) are used as photocatalysts. When irradiated with UV or visible light, these materials generate highly reactive hydroxyl radicals that can break down the complex structure of this compound into simpler, less harmful compounds.

Fenton and Photo-Fenton Processes: These processes utilize iron salts and hydrogen peroxide to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with the use of light, leading to more efficient dye degradation.

Sonocatalysis: This technique employs ultrasound to create acoustic cavitation, which in turn generates reactive radicals for dye degradation.

The table below summarizes some of the recent research findings on advanced materials for this compound removal.

| Material | Type | Application | Key Findings |

| Modified Rice Husk | Adsorbent | Adsorption | High adsorption capacity due to increased surface area and functional groups after modification. |

| Bentonite Clay | Adsorbent | Adsorption | Effective in removing this compound from aqueous solutions, with adsorption kinetics following pseudo-second-order models. |

| ZnO Nanoparticles | Photocatalyst | Photocatalysis | Efficient degradation of this compound under UV irradiation. |

| Graphene Oxide Composite | Adsorbent | Adsorption | Superior adsorption capacity attributed to its large surface area and abundant oxygen-containing functional groups. |

Integration of Artificial Intelligence and Machine Learning for Remediation Process Optimization

The complexity of dye wastewater treatment processes necessitates sophisticated optimization and control strategies. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these challenges in the context of this compound remediation.

AI and ML algorithms can be used to:

Model and Predict Adsorption and Degradation Processes: By analyzing large datasets from experiments, ML models such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests can predict the efficiency of dye removal under various operational conditions (e.g., pH, temperature, initial dye concentration, adsorbent dosage).

Optimize Operating Parameters: AI algorithms can identify the optimal set of operating conditions that maximize dye removal efficiency while minimizing costs and energy consumption. This is a significant improvement over traditional one-factor-at-a-time optimization methods.

Real-time Process Control: AI-driven systems can monitor wastewater characteristics in real-time and adjust process parameters automatically to maintain optimal performance.

The application of these computational tools can lead to more efficient, cost-effective, and robust remediation processes for water contaminated with this compound.

Advancements in Biotechnological Approaches for Dye Biotransformation

Biotechnological methods offer an environmentally friendly and sustainable alternative to conventional physicochemical treatments for dye-laden wastewater. These approaches utilize the metabolic capabilities of microorganisms and their enzymes to decolorize and detoxify dyes like this compound.

Microbial Decolorization:

A wide range of microorganisms, including bacteria, fungi, and algae, have been identified for their ability to break down azo dyes. The decolorization process can occur under aerobic or anaerobic conditions.

Anaerobic Degradation: Under anaerobic conditions, the azo bond (-N=N-), which is responsible for the color of this compound, is cleaved by azoreductase enzymes, leading to the formation of colorless aromatic amines.

Aerobic Degradation: The resulting aromatic amines can then be further degraded into less toxic compounds, and potentially mineralized to carbon dioxide and water, under aerobic conditions by other microorganisms.

Enzymatic Degradation:

The use of purified or crude enzyme extracts is another promising biotechnological approach. Key enzymes involved in the degradation of this compound include:

Laccases: These copper-containing oxidoreductase enzymes can oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes.

Peroxidases: Heme-containing enzymes like lignin (B12514952) peroxidase and manganese peroxidase can also effectively degrade azo dyes in the presence of hydrogen peroxide.

Azoreductases: These enzymes, as mentioned earlier, are specific for the reductive cleavage of the azo bond.

Research in this area is focused on isolating and characterizing novel microbial strains with high dye-degrading capabilities, optimizing the conditions for microbial and enzymatic treatment, and developing bioreactor systems for large-scale applications.

Application of Circular Economy Principles in Textile Dye Wastewater Management

The concept of a circular economy, which aims to minimize waste and make the most of resources, is increasingly being applied to the management of textile dye wastewater containing substances like this compound. This approach represents a paradigm shift from the traditional linear "take-make-dispose" model to a more sustainable, closed-loop system.

Key principles of a circular economy applied to this context include:

Water Reuse and Recycling: Instead of discharging treated wastewater, advanced treatment processes can be employed to purify the water to a level where it can be reused within the textile dyeing process or for other industrial purposes.

Resource Recovery: Valuable resources can be recovered from the wastewater. For example, salts used in the dyeing process can be recovered and reused. In some cases, there is potential to recover and repurpose the dye itself or its degradation byproducts.

Waste Valorization: Sludge generated from wastewater treatment can be converted into valuable products such as biogas through anaerobic digestion, or used as a component in construction materials.

Sustainable Chemistry: The principles of green chemistry are being applied to develop new dyes and dyeing processes that are less water-intensive, produce less waste, and use less hazardous chemicals.

By adopting a circular economy approach, the textile industry can move towards a more sustainable model that not only mitigates the environmental impact of dyes like this compound but also creates economic value from waste streams.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.